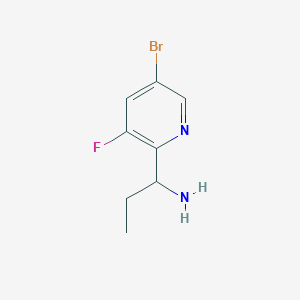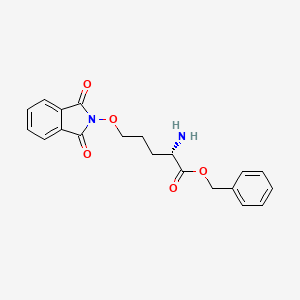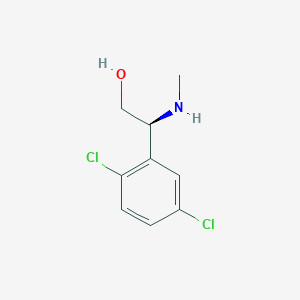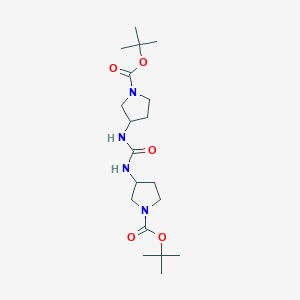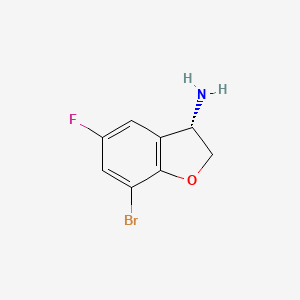
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a bromine atom at the 7th position, a fluorine atom at the 5th position, and an amine group at the 3rd position of the dihydrobenzofuran ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods such as the O-alkylation of a phenol derivative followed by cyclization.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the amine group at the 3rd position. This can be done through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires efficient and cost-effective methods, often involving continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine or fluorine atoms to hydrogen.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological processes, particularly those involving halogenated compounds.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of oncology and neurology.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3S)-7-Chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: Similar structure with a chlorine atom instead of bromine.
(3S)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: Similar structure with a chlorine atom instead of fluorine.
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine.
Uniqueness: The unique combination of bromine and fluorine atoms in (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine imparts distinct chemical and biological properties. The stereochemistry and specific functional groups make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrFNO |
|---|---|
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
(3S)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1 |
Clé InChI |
VBTHEEIQMYZFBV-SSDOTTSWSA-N |
SMILES isomérique |
C1[C@H](C2=C(O1)C(=CC(=C2)F)Br)N |
SMILES canonique |
C1C(C2=C(O1)C(=CC(=C2)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


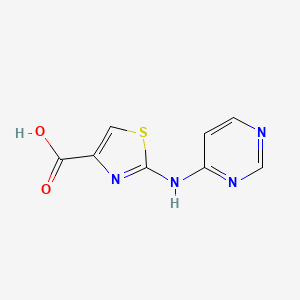
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
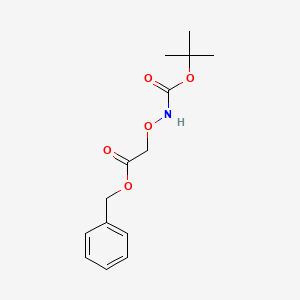
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
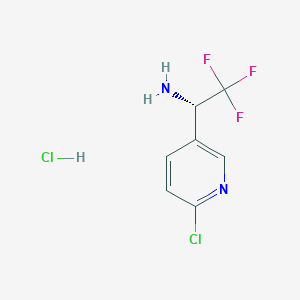
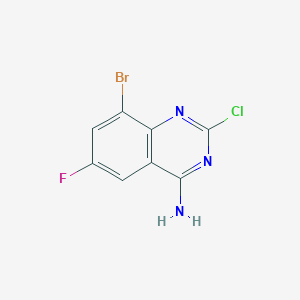
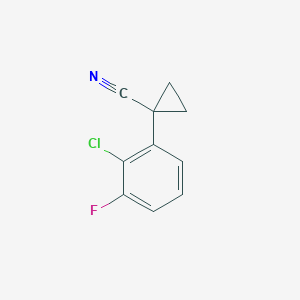
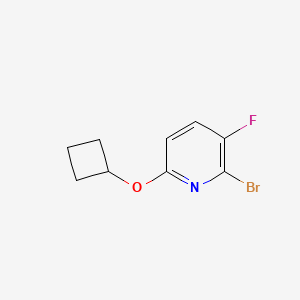
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
